molecular formula C14H19N3O3 B157964 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide CAS No. 1664-31-9

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B157964
CAS No.: 1664-31-9
M. Wt: 277.32 g/mol
InChI Key: OLFLFCAHZFGBNS-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a nitro group and a piperidine moiety

Mechanism of Action

Target of Action

The primary target of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is the COX-1 enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

This compound interacts with the COX-1 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX-1 enzyme, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain signaling.

Result of Action

The inhibition of the COX-1 enzyme by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain signaling at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Alkylation: The nitrated benzamide is then subjected to alkylation with 2-chloroethylpiperidine hydrochloride in the presence of a base such as potassium carbonate. This step introduces the piperidine moiety to the benzamide core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Reduction: 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies investigating the biological activity of nitrobenzamides and their derivatives.

    Industrial Research: It is employed in the development of new materials and chemical processes due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-N-(2-(morpholin-4-yl)ethyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.

    4-Nitro-N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is unique due to the presence of the piperidine ring, which imparts distinct physicochemical properties and biological activity. The piperidine moiety enhances the compound’s solubility and membrane permeability, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

4-nitro-N-(2-piperidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-14(12-4-6-13(7-5-12)17(19)20)15-8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFLFCAHZFGBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363450
Record name 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-31-9
Record name 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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